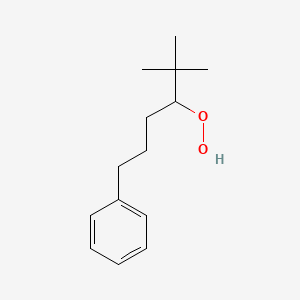
Hydroperoxide, 1-(1,1-dimethylethyl)-4-phenylbutyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Hydroperoxide, 1-(1,1-dimethylethyl)-4-phenylbutyl, can be synthesized through the oxidation of tert-butyl alcohol using hydrogen peroxide in the presence of an acid catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 50-60°C .
Industrial Production Methods
In industrial settings, the compound is often produced by the autoxidation of isobutane. This process involves the reaction of isobutane with oxygen at elevated temperatures and pressures, resulting in the formation of tert-butyl hydroperoxide .
化学反应分析
Types of Reactions
Hydroperoxide, 1-(1,1-dimethylethyl)-4-phenylbutyl, undergoes various chemical reactions, including:
Oxidation: It acts as an oxidizing agent in many organic reactions, such as the oxidation of sulfides to sulfoxides.
Reduction: It can be reduced to tert-butyl alcohol in the presence of reducing agents.
Substitution: It participates in substitution reactions, particularly in the presence of metal catalysts.
Common Reagents and Conditions
Oxidation: Common reagents include osmium tetroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Metal catalysts like palladium or platinum are often employed to facilitate these reactions.
Major Products
Oxidation: Sulfoxides and sulfones are common products.
Reduction: Tert-butyl alcohol is the primary product.
Substitution: Various substituted organic compounds depending on the reactants used.
科学研究应用
Hydroperoxide, 1-(1,1-dimethylethyl)-4-phenylbutyl, has numerous applications in scientific research:
Chemistry: It is used as an initiator for radical polymerization and in various oxidation processes.
Biology: It serves as a model compound for studying oxidative stress and its effects on biological systems.
Medicine: It is used in the synthesis of pharmaceuticals and as a reagent in diagnostic tests.
Industry: It plays a crucial role in the production of polymers, resins, and other industrial chemicals.
作用机制
The compound exerts its effects primarily through the generation of free radicals. When it decomposes, it forms tert-butyl radicals and hydroxyl radicals, which can initiate various radical reactions. These radicals can interact with molecular targets, leading to oxidation or other chemical transformations .
相似化合物的比较
Hydroperoxide, 1-(1,1-dimethylethyl)-4-phenylbutyl, is unique due to its stability and reactivity. Similar compounds include:
Cumene hydroperoxide: Used in the production of phenol and acetone.
Methyl ethyl ketone peroxide: Commonly used as a catalyst in polymerization reactions.
Di-tert-butyl peroxide: Used as an initiator in polymerization and as a cross-linking agent.
These compounds share similar properties but differ in their specific applications and reactivity profiles.
属性
CAS 编号 |
830345-83-0 |
|---|---|
分子式 |
C14H22O2 |
分子量 |
222.32 g/mol |
IUPAC 名称 |
(4-hydroperoxy-5,5-dimethylhexyl)benzene |
InChI |
InChI=1S/C14H22O2/c1-14(2,3)13(16-15)11-7-10-12-8-5-4-6-9-12/h4-6,8-9,13,15H,7,10-11H2,1-3H3 |
InChI 键 |
GVBOLLMHSXHWBB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(CCCC1=CC=CC=C1)OO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


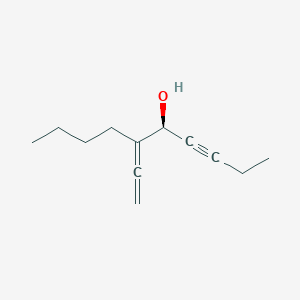
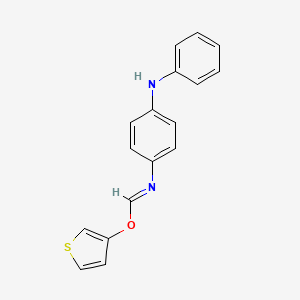
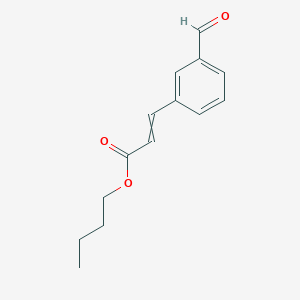
![[2-(Dec-3-ene-1,5-diyn-1-yl)phenyl]methanol](/img/structure/B14223398.png)
![[5-(Benzyloxy)-4,7,8-trimethoxynaphthalen-2-yl]methanol](/img/structure/B14223404.png)
![6-(Bicyclo[2.2.1]hept-5-en-2-yl)hexan-1-ol](/img/structure/B14223409.png)

![2-{[(2,2,6,6-Tetramethylcyclohexyl)oxy]methyl}oxirane](/img/structure/B14223418.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-ethenyl-](/img/structure/B14223421.png)
![Benzenesulfonamide, 4-[(2-methoxy-9-acridinyl)amino]-N-2-pyrimidinyl-](/img/structure/B14223429.png)
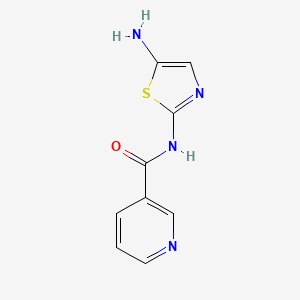
![Benzene, 1-chloro-4-[3-[(4-methyl-2,3-pentadienyl)oxy]-1-propynyl]-](/img/structure/B14223442.png)
![Phosphonic acid, [(2S)-2-amino-2-(4-fluorophenyl)ethyl]-, diethyl ester](/img/structure/B14223461.png)
![[1,1'-Biphenyl]-2-carboxylic acid, butyl ester](/img/structure/B14223469.png)
